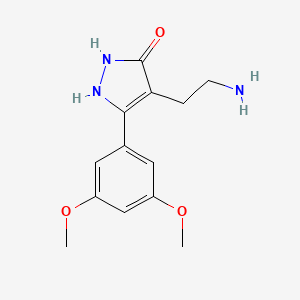
4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Schiff base ligands similar to 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one have been synthesized and characterized, contributing to understanding tautomeric equilibria and crystal structure analyses. These analyses utilize techniques such as UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography (Hayvalı, Unver, & Svoboda, 2010).
Tautomerism Studies
- The tautomerism of NH-pyrazoles, related to the 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl) compound, has been explored through X-ray crystallography and NMR spectroscopy. This research helps in understanding the behavior of such compounds in both solution and solid states (Cornago et al., 2009).
Antimicrobial and Anticancer Potential
- Studies have been conducted on novel pyrazole derivatives to evaluate their antimicrobial and anticancer activities. These research efforts are crucial for the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Fluorescent Chemosensor Development
- A compound synthesized from a derivative of 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl) has been studied for its application as a fluorescent chemosensor, particularly for the detection of Al3+ ions. This has implications in environmental and analytical chemistry (Asiri et al., 2018).
Corrosion Inhibition
- Schiff bases derived from compounds related to 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl) have shown potential as corrosion inhibitors for steel, contributing significantly to material science and engineering (Emregül & Hayvalı, 2006).
Optical Properties in Thin Films
- Synthesized derivatives have been analyzed for their optical properties in thin films, which could be beneficial for the development of novel materials with specific optical characteristics (El-Ghamaz et al., 2017).
Antioxidant and Cytotoxic Activities
- Novel 2H,4H-dihydro-pyrano[2,3-c]pyrazoles and 1H,4H-dihydro-pyrano-[2,3-c]pyrazoles, structurally related to 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl), have been synthesized and shown to possess antioxidant and low cytotoxic activities. This research is significant in the context of developing new agents for treating free radical-related diseases or as food additives (Yang et al., 2014).
Propriétés
IUPAC Name |
4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-18-9-5-8(6-10(7-9)19-2)12-11(3-4-14)13(17)16-15-12/h5-7H,3-4,14H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQQWZQMZSKAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(C(=O)NN2)CCN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

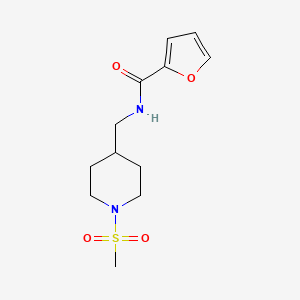
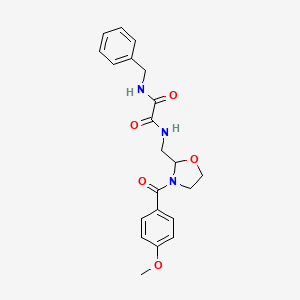
![2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2485233.png)
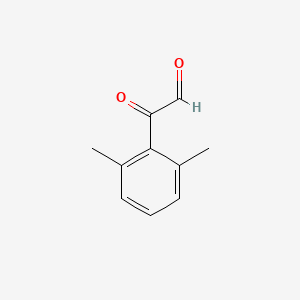
![1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol](/img/structure/B2485235.png)
![2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2485237.png)

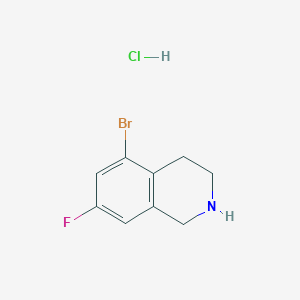
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanol](/img/structure/B2485244.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2485245.png)

![2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2485250.png)

